Cas no 521059-79-0 (Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci))

Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci) structure
521059-79-0 structure
Product Name:Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci)
Numero CAS:521059-79-0
MF:C14H21N3O
MW:247.336043119431
CID:2188748
PubChem ID:448042
Update Time:2025-04-21

Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclohexanecarboxamide,4-[(1r)-1-aminoethyl ]-n-4-pyridinyl - (9ci)
    • CHEMBL1188380
    • Ximelegatran
    • y-27632
    • UNII-0X370ROP6H
    • IYOZTVGMEWJPKR-VOMCLLRMSA-N
    • US10183931, Y-27632
    • (R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide
    • 2gnj
    • KBioGR_000574
    • NCGC00092276-02
    • J888.082D
    • HMS3403N15
    • 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
    • BRD-K44084986-300-08-4
    • (R)-TRANS-4-(1-AMINOETHYL)-N-(4-PYRIDYL) CYCLOHEXANECARBOXAMIDE
    • [+]-[R]-trans-4-[1-aminoethyl]-N-[4-pyridyl]cyclohexanecarboxamide
    • NCGC00387412-04
    • KBio2_005710
    • KBio2_000574
    • Y 27632 [WHO-DD]
    • NCGC00092276-10
    • Bio2_000457
    • SCHEMBL18935698
    • CCG-204428
    • trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinylcyclohexanecarboxamide Dihydrochloride; (+)-(R)-trans-4-(1-aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide Dihydrochloride; (+)-trans-N-(4-Pyridyl)-4-[(R)-1-aminoethyl]cyclohexanecarboxamide Dihydrochloride;
    • BRD-K44084986-300-07-6
    • trans-4-((R)-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
    • Bio2_000937
    • HY-10071
    • NSC-751297
    • Y 27632
    • (R)-4-(1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
    • BCPP000008
    • AS-77772
    • (+)-(r)-trans-4-(1-aminoethyl)-n-(4-pyridyl)cyclohexanecarboxamide
    • 1q8t
    • SMP2_000199
    • Y27632 dihydrochloride
    • BiomolKI2_000075
    • (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide
    • 2etr
    • CHEMBL1083134
    • NCGC00092276-03
    • DB08756
    • (1R,4r)-4-((R)-1-aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
    • 0X370ROP6H
    • CHEBI:92773
    • Y27
    • SCHEMBL598993
    • BSPBio_001234
    • Bio1_000737
    • HMS1362N15
    • trans-4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexanecarboxamide
    • Y-27632, free base
    • 4-[(1R)-1-aminoethyl]-N-(4-pyridyl)cyclohexanecarboxamide
    • Q6584634
    • BRD-K44084986-001-03-9
    • NCGC00092276-05
    • (1R,4r)-4-[(1R)-1-aminoethyl]-N-(pyridin-4-yl)cyclohexane-1-carboxamide
    • 146986-50-7
    • NS00073644
    • trans-4-[(1R)-1-aminoethyl]-N-(pyridin-4-yl)cyclohexanecarboxamide
    • CBiol_001962
    • Bio1_000248
    • cyclohexanecarboxamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-, trans-
    • Y-27632 dihydrochloride
    • GTPL5290
    • AKOS026750241
    • NSC751297
    • (1R,4r)-4-((R)-1-aminoethyl)-N-(pyridin-4-yl)cyclohexane-1-carboxamide
    • NCGC00092276-04
    • Cyclohexanecarboxamide, 4-(1-aminoethyl)-N-4-pyridinyl-, [4(R)-trans]-
    • CS-0131
    • KBio3_001027
    • CYCLOHEXANECARBOXAMIDE, 4-((1R)-1-AMINOETHYL)-N-4-PYRIDINYL-, TRANS-
    • SCHEMBL7804373
    • NCGC00092276-07
    • Y27632
    • CAS_146986-50-7
    • 4-[(1R)-1-aminoethyl]-N-(pyridin-4-yl)cyclohexane-1-carboxamide
    • DTXSID7043740
    • HMS1792N15
    • SCHEMBL13970844
    • NCGC00092276-08
    • NCGC00092276-06
    • ROCK Inhibitor, Y-27632
    • BDBM50319631
    • BDBM86729
    • HMS1990N15
    • BiomolKI_000071
    • AKOS028109253
    • SCHEMBL1980406
    • Y-27632?
    • 4.BETA.-((1R)-1-AMINOETHYL)-N-(4-PYRIDINYL)CYCLOHEXANE-1.ALPHA.-CARBOXAMIDE
    • KBioSS_000574
    • Bio1_001226
    • CYCLOHEXANECARBOXAMIDE, 4-(1-AMINOETHYL)-N-4-PYRIDINYL-, (4(R)-TRANS)-
    • BDBM14029
    • CHEMBL559147
    • KBio3_001028
    • 521059-79-0
    • KBio2_003142
    • trans-4-[(1R)-1-Aminoethyl]-N-4-pyridinylcyclohexanecar boxamide dihydrochloride
    • IDI1_002212
    • Cyclohexanecarboxamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-, trans- (9CI)
    • BRD-K44084986-300-09-2
    • 2gnf
    • CHEBI:75393
    • s6390
    • NCGC00092276-09
    • BRD-K44084986-300-02-7
    • Inchi: 1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1
    • Chiave InChI: IYOZTVGMEWJPKR-VOMCLLRMSA-N
    • Sorrisi: O=C(C1CCC([C@@H](C)N)CC1)NC1C=CN=CC=1

Proprietà calcolate

  • Massa esatta: 247.168462302Da
  • Massa monoisotopica: 247.168462302Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 268
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 68Ų
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.